2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride
Description
2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride is a halogenated amino acid derivative characterized by a butanoic acid backbone substituted with an amino group at position 2, a fluorine atom at position 4, and a methyl group at position 2. Its hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
2-amino-4-fluoro-2-methylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO2.ClH/c1-5(7,2-3-6)4(8)9;/h2-3,7H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYNSALCEAVHPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCF)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride typically involves the introduction of an amino group and a fluorine atom into a butanoic acid backbone. Specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic substitution reactions: These reactions often involve the use of fluorinating agents to introduce the fluorine atom into the molecule.
Amination reactions: These reactions introduce the amino group into the molecule, often using ammonia or amines as reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch reactors: Used for controlled synthesis with precise temperature and pressure conditions.
Continuous flow reactors: Employed for large-scale production to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May produce carboxylic acids or ketones.
Reduction: May produce alcohols or amines.
Substitution: May produce various substituted derivatives.
Scientific Research Applications
2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can include:
Binding to enzymes: Inhibiting or activating enzyme activity.
Receptor interactions: Modulating receptor function and signaling pathways.
Pathway modulation: Affecting various biochemical pathways, such as metabolic or signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Their Key Properties
The following table summarizes structural analogs of 2-amino-4-fluoro-2-methylbutanoic acid hydrochloride, focusing on substituents, molecular properties, and applications:
* Inferred data based on structural analysis; direct references unavailable in provided evidence.
Functional and Application Differences
Bioactivity and Enzyme Interactions: Fluorinated analogs like 2-amino-4,4,4-trifluorobutanoic acid hydrochloride are often used in protease inhibition studies due to fluorine’s electronegativity and steric effects . Compounds such as butenafine hydrochloride () and yohimbine hydrochloride () highlight the role of hydrochloride salts in enhancing bioavailability for therapeutic applications .
Chirality and Pharmaceutical Relevance :
- The (2S)-configured methoxy analog () underscores the importance of stereochemistry in drug design, particularly for targeting chiral biological receptors . The target compound’s stereochemical configuration (if specified) would similarly influence its pharmacological profile.
Industrial and Research Applications :
- Hydrochloride salts like 2-bromo-4-fluorobenzylamine hydrochloride () are intermediates in agrochemical and pharmaceutical synthesis, suggesting analogous uses for the target compound .
- AEBSF hydrochloride () demonstrates applications as a serine protease inhibitor, emphasizing the versatility of fluorinated hydrochlorides in biochemical assays .
Biological Activity
2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride, also known as FAMB (fluorinated amino acid), is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and molecular imaging. This compound is characterized by its unique structure, which includes an amino group, a fluorine atom, and a branched butanoic acid backbone. Its biological activity primarily revolves around its interactions with various enzymes and receptors, making it a subject of extensive research.
The synthesis of this compound typically involves nucleophilic substitution reactions to introduce the fluorine atom and amination reactions to incorporate the amino group. Common methods include:
- Nucleophilic Substitution Reactions: Utilizing fluorinating agents.
- Amination Reactions: Employing ammonia or amines as reagents.
These synthetic routes are optimized for yield and purity in industrial applications, often using batch or continuous flow reactors .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Binding: The compound can inhibit or activate enzyme activity, affecting metabolic pathways.
- Receptor Interactions: It modulates receptor functions and signaling pathways, influencing cellular responses.
- Transport System Modulation: It is primarily transported via the L-type amino acid transport system, which is crucial for its uptake in various biological contexts .
Tumor Imaging
One of the most promising applications of this compound is in tumor imaging. Research indicates that radiolabeled derivatives of this compound can serve as effective imaging agents for tumors. For instance, in vivo studies with [(18)F]FAMB demonstrated significant tumor-to-normal brain ratios (14:1) in rats with gliosarcoma tumors, highlighting its potential for targeted imaging in oncology .
Enzyme Interaction Studies
Studies have shown that this compound can interact with various enzymes involved in metabolic processes. This interaction may lead to alterations in enzyme kinetics, providing insights into its role as a potential therapeutic agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| 2-Amino-4-fluorobenzoic acid | Aromatic derivative | Modulates neurotransmitter systems |
| 4-Fluoroanthranilic acid | Aromatic derivative | Involved in anti-inflammatory responses |
The distinct combination of functional groups in this compound imparts unique chemical properties that enhance its biological activity compared to these similar compounds .
In Vivo Studies
In vivo investigations have demonstrated that this compound can effectively target cancer cells. A study involving rat models showed that the compound's uptake was significantly higher in tumor tissues compared to normal tissues, suggesting its utility in cancer diagnostics .
Pharmacokinetics
Pharmacokinetic studies reveal that the compound exhibits favorable absorption characteristics when administered orally or intravenously. The systemic bioavailability and metabolic stability are critical factors influencing its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-4-fluoro-2-methylbutanoic acid hydrochloride, and how do reaction conditions impact yield and purity?
- Methodology : Synthesis typically involves fluorination of a precursor amino acid derivative. For example, nucleophilic fluorination using KF or Selectfluor® under anhydrous conditions (e.g., DMF at 60–80°C) can introduce the fluorine atom. The methyl group is introduced via alkylation of a glycine equivalent (e.g., methyl 2-amino-4-oxobutanoate) using methyl iodide in the presence of a base like NaH. Hydrochloride salt formation is achieved via HCl gas bubbling in an aprotic solvent .
- Critical Parameters : Temperature control during fluorination avoids side reactions (e.g., elimination). Solvent polarity affects reaction kinetics and purity. Post-synthesis purification via recrystallization (ethanol/water) or HPLC (C18 column, 0.1% TFA in H₂O/MeCN) is essential .
Q. How can the structural integrity of this compound be validated?
- Analytical Techniques :
- NMR : H and F NMR confirm substitution patterns (e.g., δ ~4.5 ppm for CHF, coupling constants).
- X-ray Crystallography : Resolves stereochemistry and hydrogen bonding in the hydrochloride salt.
- Mass Spectrometry : ESI-MS (positive mode) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 182.1) .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Solubility : High solubility in aqueous buffers (pH 2–4 due to HCl salt) but limited solubility in nonpolar solvents. Solubility in PBS (pH 7.4) is ~15 mg/mL, requiring sonication for full dissolution .
- Stability : Hydrolytically stable at 4°C (dry) for >6 months. Degrades at >40°C or in alkaline conditions (pH >8), forming defluorinated byproducts. Use amber vials to prevent photodegradation .
Advanced Research Questions
Q. How do stereochemical variations (e.g., enantiomers) influence the compound’s biological activity?
- Chiral Resolution : Use chiral HPLC (Chiralpak® IA column, hexane/isopropanol with 0.1% DEA) to separate enantiomers. The (2R,4S) configuration shows higher affinity for GABA₃ receptors in computational docking studies .
- Activity Correlation : Radioligand binding assays (e.g., H-labeled GABA analogs) reveal a 10-fold difference in IC₅₀ between enantiomers, suggesting stereospecific interactions .
Q. What strategies mitigate metabolic degradation of fluorinated amino acids in in vivo studies?
- Isotopic Labeling : F-labeled analogs track metabolic pathways via PET imaging, identifying hepatic first-pass metabolism as a major clearance route .
- Prodrug Design : Esterification (e.g., methyl ester) improves membrane permeability, with enzymatic hydrolysis releasing the active form in target tissues .
Q. How does fluorination at the 4-position affect electronic properties and intermolecular interactions?
- Computational Analysis : DFT calculations (B3LYP/6-31G*) show fluorine’s electron-withdrawing effect increases the carboxylic acid’s acidity (pKₐ ~2.1 vs. ~2.4 for non-fluorinated analogs). This enhances hydrogen bonding with target proteins (e.g., binding free energy ΔG = -8.2 kcal/mol vs. -6.9 kcal/mol) .
- Crystallographic Data : Fluorine participates in short contacts (2.8–3.1 Å) with backbone amides in X-ray structures of enzyme-inhibitor complexes .
Key Considerations for Researchers
- Contradictions in Evidence : While fluorination methods in are reliable, yields vary significantly with solvent choice. DMF offers higher yields but complicates purification vs. THF.
- Unresolved Challenges : Enantioselective synthesis remains low-yielding (<40% for >99% ee). Future work should explore biocatalytic approaches (e.g., transaminases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
